molecular formula C26H28N8O B12373303 Aurora Kinases-IN-4

Aurora Kinases-IN-4

Cat. No.: B12373303
M. Wt: 468.6 g/mol
InChI Key: VXYSKFCQDLEGDW-UHFFFAOYSA-N
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Description

Aurora Kinases-IN-4 is a compound that targets the Aurora kinase family, which includes serine/threonine kinases essential for cell division. These kinases play a crucial role in mitosis by regulating chromatid segregation and ensuring proper cell division. This compound is particularly significant in cancer research due to its potential to inhibit the activity of these kinases, thereby preventing uncontrolled cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aurora Kinases-IN-4 involves multiple steps, including the use of specific reagents and catalysts. One common synthetic route involves the use of Vilsmeier-Haack reagent for the formation of pyrazole derivatives, which are then further modified to achieve the desired compound . The reaction conditions typically include controlled temperatures and the use of solvents like dimethylformamide (DMF) and ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity of the compound, making it suitable for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Aurora Kinases-IN-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Aurora Kinases-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Aurora Kinases-IN-4 exerts its effects by inhibiting the activity of Aurora kinases, which are essential for cell division. The compound binds to the ATP-binding pocket of the kinase, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Aurora Kinases-IN-4 is unique in its high selectivity and potency against Aurora kinases compared to other similar compounds. Some similar compounds include:

This compound stands out due to its balanced inhibition of multiple Aurora kinase isoforms, making it a versatile tool in both research and therapeutic applications.

Properties

Molecular Formula

C26H28N8O

Molecular Weight

468.6 g/mol

IUPAC Name

N-[4-[7-(4-methylpiperazin-1-yl)-4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C26H28N8O/c1-4-24(35)27-19-7-5-18(6-8-19)25-28-22-16-20(34-13-11-33(3)12-14-34)9-10-21(22)26(30-25)29-23-15-17(2)31-32-23/h4-10,15-16H,1,11-14H2,2-3H3,(H,27,35)(H2,28,29,30,31,32)

InChI Key

VXYSKFCQDLEGDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC3=C2C=CC(=C3)N4CCN(CC4)C)C5=CC=C(C=C5)NC(=O)C=C

Origin of Product

United States

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